2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
Overview
Description
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two trichloromethyl groups and a methyl group attached to the triazine ring. It is known for its applications in various fields, including agriculture and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the trimerization of acetonitrile (CH₃CN) in the presence of chlorine. During the liquid-phase chlorination of acetonitrile, a trimerization reaction occurs, yielding several triazine derivatives, including this compound . The reaction conditions, such as the rate of chlorination and the presence of catalysts, significantly influence the product composition.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The selective cotrimerization of acetonitrile with its chlorinated compounds is employed to yield the desired triazine derivative . This method is efficient and provides a high yield of the compound, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazines, dechlorinated derivatives, and oxidation products, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact molecular pathways and targets are still under investigation, but its triazine structure plays a crucial role in its activity .
Comparison with Similar Compounds
- 2-Chloromethyl-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-Dichloromethyl-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Comparison: Compared to its similar compounds, 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of a methyl group at the 2-position. This structural difference can influence its reactivity, stability, and biological activity. For instance, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall efficacy as a pesticide or antimicrobial agent .
Properties
IUPAC Name |
2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl6N3/c1-2-13-3(5(7,8)9)15-4(14-2)6(10,11)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDRANQSOEVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061345 | |
Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949-42-8 | |
Record name | 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 949-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409354 | |
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Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6H333KRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine used as a reference compound in photoacid generator research?
A1: this compound serves as a reliable actinometer for specific wavelengths, meaning its photochemical reactions are well-characterized. [] This allows researchers to determine the amount of light absorbed during an experiment. By comparing the photochemical response of other potential photoacid generators to that of this compound under the same irradiation conditions, researchers can accurately determine the efficiency of new photoacid generators, specifically their photoacid generation quantum yields. []
Q2: How does the choice of solvent affect the photochemical properties of N-oxyimidosulfonate photoacid generators?
A2: Research comparing N-trifluoromethylsulfonyloxy-phthalimide (PIT) and N-trifluoromethylsulfonyloxy-1,8-naphthalimide (NIT) revealed that both compounds exhibit solvent-dependent behavior. For instance, the photoacid generation quantum yield (Φ) for PIT was 0.28 in acetonitrile but decreased to 0.21 in benzene. Similarly, NIT displayed a Φ of 0.17 in acetonitrile, which dropped to 0.09 in benzene. [] These findings suggest that the solvent can influence the efficiency of photoacid generation, likely by affecting excited state lifetimes and reaction pathways.
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